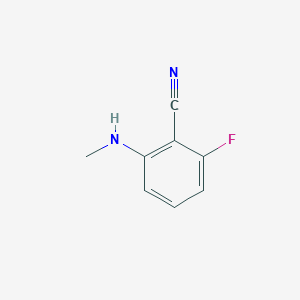

![molecular formula C8H7NOS B1315470 5-メトキシベンゾ[d]チアゾール CAS No. 2942-14-5](/img/structure/B1315470.png)

5-メトキシベンゾ[d]チアゾール

概要

説明

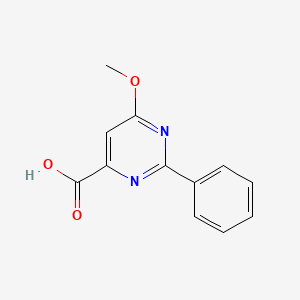

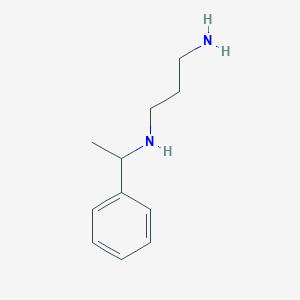

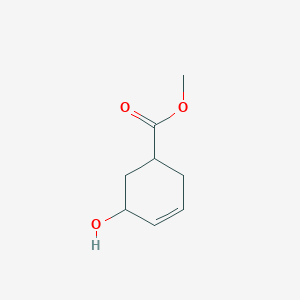

5-Methoxybenzo[d]thiazole is a chemical compound with the linear formula C8H7NOS2 . It is used in laboratory chemicals .

Synthesis Analysis

A series of new benzothiazole derivatives containing dimethylpyrazole were synthesized and evaluated for their anticonvulsant activity, neurotoxicity, and cytotoxicity . Another study synthesized a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino) ethylamino] benzamide derivatives by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .Molecular Structure Analysis

The molecular weight of 5-Methoxybenzo[d]thiazole is 197.28 . The InChI code is 1S/C8H7NOS2/c1-10-5-2-3-7-6(4-5)9-8(11)12-7/h2-4H,1H3,(H,9,11) .Chemical Reactions Analysis

In one study, benzothiazole-triazole and benzothiadiazole-triazole structures were synthesized via a modular approach (azide–alkyne cycloaddition) and evaluated as potential ligands for amyloid-β (Aβ) aggregates .Physical And Chemical Properties Analysis

5-Methoxybenzo[d]thiazole has a boiling point of 340.8°C at 760 mmHg and a melting point of 190-193°C . It is a solid at room temperature .科学的研究の応用

抗菌活性

5-メトキシベンゾ[d]チアゾールを含むチアゾール類は、抗菌性を有することが判明しています . 例えば、チアゾールの誘導体であるスルファチアゾールは、抗菌薬として使用されています .

抗レトロウイルス活性

チアゾールは、抗レトロウイルス活性も有しています。 HIV/AIDSの治療に用いられる薬物であるリトナビルは、チアゾール環を含んでいます .

抗真菌活性

チアゾールは、抗真菌性を有することが判明しています。 抗真菌薬であるアバファンギンは、チアゾール環を含んでいます .

抗癌活性

チアゾールは、抗癌性を有することが判明しています。 抗癌薬であるチアゾフリンは、チアゾール環を含んでいます .

抗アルツハイマー活性

チアゾールは、抗アルツハイマー性を有することが判明しています . アルツハイマー病の治療薬の開発に用いられてきました .

降圧活性

作用機序

Target of Action

5-Methoxybenzo[d]thiazole, like other thiazole derivatives, has been found to have diverse biological activities .

Mode of Action

Thiazole derivatives have been reported to interact with their targets, leading to changes in cellular processes . For instance, some thiazole derivatives have been found to inhibit COX enzymes, which play a key role in inflammation and pain .

Biochemical Pathways

Thiazole derivatives can affect various biochemical pathways. For example, they can inhibit the conversion of arachidonic acid into thromboxane and prostaglandins by COX enzymes . This can lead to a decrease in inflammation and pain.

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents . These properties could influence the bioavailability of 5-Methoxybenzo[d]thiazole.

Result of Action

Thiazole derivatives have been found to have antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These effects are likely the result of the compound’s interaction with its targets and its influence on various biochemical pathways.

Action Environment

The action of 5-Methoxybenzo[d]thiazole can be influenced by various environmental factors. For instance, the compound’s solubility can affect its absorption and distribution in the body . Additionally, factors such as pH and temperature could potentially influence the stability and efficacy of the compound.

Safety and Hazards

将来の方向性

生化学分析

Biochemical Properties

5-Methoxybenzo[d]thiazole plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. One of the key interactions involves the enzyme cytochrome P450, which catalyzes the oxidation of 5-Methoxybenzo[d]thiazole, leading to the formation of reactive metabolites . These metabolites can covalently bind to cellular macromolecules, potentially leading to toxicity. Additionally, 5-Methoxybenzo[d]thiazole has been shown to interact with neurotransmitter receptors, influencing neurotransmission and exhibiting anticonvulsant activity .

Cellular Effects

5-Methoxybenzo[d]thiazole affects various types of cells and cellular processes. In neuronal cells, it has been observed to modulate neurotransmitter release, thereby influencing cell signaling pathways . This modulation can lead to changes in gene expression and alterations in cellular metabolism. In cancer cells, 5-Methoxybenzo[d]thiazole has demonstrated cytotoxic effects, inhibiting cell proliferation and inducing apoptosis . These effects are mediated through the disruption of mitochondrial function and the activation of apoptotic pathways.

Molecular Mechanism

The molecular mechanism of 5-Methoxybenzo[d]thiazole involves its interaction with specific biomolecules. The compound binds to cytochrome P450 enzymes, leading to the formation of reactive metabolites that can modify cellular proteins and DNA . This interaction can result in enzyme inhibition or activation, depending on the specific enzyme involved. Additionally, 5-Methoxybenzo[d]thiazole can influence gene expression by modulating transcription factors and signaling pathways . These molecular interactions contribute to the compound’s diverse biological activities.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-Methoxybenzo[d]thiazole can change over time. The compound’s stability and degradation are influenced by environmental factors such as temperature and pH . Over extended periods, 5-Methoxybenzo[d]thiazole may undergo degradation, leading to a decrease in its biological activity. Long-term studies have shown that prolonged exposure to 5-Methoxybenzo[d]thiazole can result in cumulative effects on cellular function, including alterations in cell signaling and metabolism .

Dosage Effects in Animal Models

The effects of 5-Methoxybenzo[d]thiazole vary with different dosages in animal models. At low doses, the compound exhibits beneficial effects such as anticonvulsant activity and neuroprotection . At higher doses, 5-Methoxybenzo[d]thiazole can induce toxic effects, including hepatotoxicity and neurotoxicity . These adverse effects are dose-dependent and highlight the importance of determining the appropriate therapeutic window for the compound.

Metabolic Pathways

5-Methoxybenzo[d]thiazole is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes . The compound undergoes oxidation to form reactive metabolites, which can further participate in conjugation reactions with glutathione and other cellular nucleophiles . These metabolic transformations influence the compound’s biological activity and toxicity. Additionally, 5-Methoxybenzo[d]thiazole can affect metabolic flux by modulating the activity of key metabolic enzymes .

Transport and Distribution

Within cells and tissues, 5-Methoxybenzo[d]thiazole is transported and distributed through interactions with specific transporters and binding proteins . The compound can be taken up by cells via passive diffusion or active transport mechanisms. Once inside the cell, 5-Methoxybenzo[d]thiazole can bind to intracellular proteins, influencing its localization and accumulation . These interactions play a crucial role in determining the compound’s cellular effects and bioavailability.

Subcellular Localization

The subcellular localization of 5-Methoxybenzo[d]thiazole is influenced by targeting signals and post-translational modifications . The compound can localize to specific cellular compartments such as the mitochondria, endoplasmic reticulum, and nucleus . This localization is essential for its activity, as it allows 5-Methoxybenzo[d]thiazole to interact with target biomolecules within these compartments. The compound’s subcellular distribution can also affect its stability and degradation, further influencing its biological effects .

特性

IUPAC Name |

5-methoxy-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NOS/c1-10-6-2-3-8-7(4-6)9-5-11-8/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNJKZDLZKILFNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)SC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90497506 | |

| Record name | 5-Methoxy-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90497506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2942-14-5 | |

| Record name | 5-Methoxy-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90497506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Methoxybenzothiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of the reported oxidative cyclization route to 5-Methoxybenzo[d]thiazole?

A1: The research article describes a novel method for synthesizing the heterocyclic core of Erythrazole A, which contains the 5-Methoxybenzo[d]thiazole moiety. [] This oxidative cyclization strategy provides a more efficient and potentially biomimetic approach compared to traditional synthetic routes. This is particularly relevant because Erythrazole A exhibits promising biological activity, and having access to its core structure through an efficient synthetic pathway could facilitate further research into its derivatives and potential therapeutic applications.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。